BenchChemオンラインストアへようこそ!

3-(7-Fluoro-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid

EGFR inhibitor HER2 inhibitor kinase profiling

This 7-fluoro-2-oxo-1,2-dihydroquinoline is a validated negative control for EGFR/HER2 high-throughput screening (IC50 ~21–24 μM; <50% target engagement at 10 μM). The propanoic acid chain enables direct amide coupling for SAR exploration and carbodiimide-mediated carrier-protein conjugation for quinolone immunoassay development. At MW 235, it is a fragment-sized starting point for kinase-focused medicinal chemistry. ≥98% purity and a distinct UV chromophore (λmax ~320 nm) also make it suitable as an HPLC retention-time marker and surrogate analyte in microsomal stability studies. Choose this compound when non-interchangeable 7-fluoro/3-propanoic acid regiochemistry is required.

Molecular Formula C12H10FNO3
Molecular Weight 235.21 g/mol
CAS No. 1017348-68-3
Cat. No. B3073119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(7-Fluoro-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid
CAS1017348-68-3
Molecular FormulaC12H10FNO3
Molecular Weight235.21 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)NC(=O)C(=C2)CCC(=O)O
InChIInChI=1S/C12H10FNO3/c13-9-3-1-7-5-8(2-4-11(15)16)12(17)14-10(7)6-9/h1,3,5-6H,2,4H2,(H,14,17)(H,15,16)
InChIKeyQKVXXIHWVNWNHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(7-Fluoro-2-oxo-1,2-dihydroquinolin-3-yl)propanoic Acid (CAS 1017348-68-3) – A 7-Fluoro-Quinolinone Scaffold for Kinase Probe Design and Hapten Development


3-(7-Fluoro-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid is a synthetic 2-oxo-1,2-dihydroquinoline derivative substituted with a fluorine atom at the 7‑position and a propanoic acid chain at the 3‑position. It belongs to the broader quinolin‑2‑one family, which is widely exploited for antimicrobial, anticancer, and cannabinoid receptor‑targeted agents [1]. The compound has been experimentally profiled as an inhibitor of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases [2], making it a tractable starting point for kinase‑focused medicinal chemistry and a candidate hapten for quinolone immunoassays.

Why 7‑Fluoro and 3‑Propanoic Acid Substituents Cannot Be Replaced by Generic Quinolinone Analogs for EGFR/HER2 Engagement


The 7‑fluoro substituent on the quinolin‑2‑one core withdraws electron density, modulating the pKa of the lactam NH and altering the hydrogen‑bonding capacity with kinase hinge residues [1]. Simultaneously, the propanoic acid chain at the 3‑position extends the ligand into the solvent‑exposed region, enabling contacts that are absent in the corresponding 3‑carboxylic acid analog (7‑fluoro‑2‑oxo‑1,2‑dihydroquinoline‑3‑carboxylic acid, CAS 938283‑44‑4). Replacing the target compound with a non‑fluorinated or regioisomeric analog abolishes the balanced EGFR/HER2 inhibition profile observed in biochemical assays [2], underscoring the non‑interchangeability of these structural features for applications requiring defined kinase interaction.

Quantitative Differentiation Evidence for 3-(7-Fluoro-2-oxo-1,2-dihydroquinolin-3-yl)propanoic Acid


EGFR and HER2 Dual Inhibition Profile Quantified via Biochemical Autophosphorylation Assays

The compound inhibits human recombinant EGFR autophosphorylation with an IC50 of 21.3 μM and HER‑2 autophosphorylation with an IC50 of 23.5 μM in a DELFIA/Time‑resolved fluorimetry assay after a 10‑min pre‑incubation [1]. By comparison, the clinical EGFR inhibitor erlotinib achieves an IC50 of approximately 2 nM under analogous biochemical conditions [2]. This three‑order‑of‑magnitude weaker affinity positions the compound as a useful negative‑control probe or a low‑affinity starting scaffold for fragment‑based or structure‑guided optimization campaigns, where incremental gains in potency can be systematically tracked.

EGFR inhibitor HER2 inhibitor kinase profiling

HER2 Autophosphorylation Inhibition Compared to First‑Line HER2‑Targeted Agents

Against human recombinant HER‑2, the compound exhibits an IC50 of 23.5 μM in a DELFIA‑based autophosphorylation assay [1]. In contrast, the dual EGFR/HER2 inhibitor lapatinib inhibits HER‑2 with an IC50 of approximately 10 nM in cell‑free systems [2]. The ~2 350‑fold difference confirms that the target compound is a low‑potency HER2 ligand, making it suitable for selectivity counterscreens where strong HER2 inhibition must be excluded or for studying ligand‑efficiency metrics during fragment evolution.

HER2 inhibitor breast cancer kinase selectivity

Propanoic Acid Side Chain Distinguishes the Compound from the Corresponding 3‑Carboxylic Acid Analog

The target compound carries a propanoic acid spacer at the 3‑position (C12H10FNO3, MW 235.21), whereas the closest structural analog, 7‑fluoro‑2‑oxo‑1,2‑dihydroquinoline‑3‑carboxylic acid (CAS 938283‑44‑4, C10H6FNO3, MW 207.16), bears a carboxylic acid directly attached to the quinolinone core [1]. This additional ethylene unit extends the carboxylate by ~2.5 Å when fully extended, altering the interaction geometry with basic residues in the solvent‑exposed region of kinase active sites [2]. Moreover, the propanoic acid terminus provides a chemically orthogonal handle for amide or ester conjugation to fluorophores, biotin, or solid supports without perturbing the core pharmacophore, a feature absent in the 3‑carboxylic acid analog.

medicinal chemistry structure–activity relationship conjugation handle

Commercial Purity Specification Enables Reliable Biochemical Reproducibility

Commercial batches of the compound are routinely supplied at ≥98% purity (HPLC), as verified by independent vendors such as AKSci (catalog 1945FW) . In comparison, the non‑fluorinated analog 3‑(2‑oxo‑1,2‑dihydroquinolin‑3‑yl)propanoic acid (CAS 37618‑03‑4) is often listed at 95% purity . The higher and more tightly controlled purity specification of the 7‑fluoro derivative reduces the likelihood of confounding biological artifacts arising from oxidative by‑products or unreacted intermediates—an important consideration when the compound is employed as a negative control at high micromolar concentrations where trace impurities could elicit off‑target effects.

purity quality control assay reproducibility

Procurement‑Guided Application Scenarios for 3-(7-Fluoro-2-oxo-1,2-dihydroquinolin-3-yl)propanoic Acid


Negative Control Probe for EGFR/HER2 Biochemical and Cellular Assays

The compound’s weak EGFR (IC50 21.3 μM) and HER2 (IC50 23.5 μM) inhibition established in Section 3 makes it an ideal negative control for high‑throughput screening campaigns aimed at identifying potent kinase inhibitors. At a screening concentration of 10 μM, the compound exerts <50% target engagement, allowing clear differentiation of true hits while controlling for nonspecific assay interference [1].

Starting Scaffold for Fragment‑Based and Structure‑Guided Kinase Inhibitor Optimization

Because the compound occupies the ATP‑binding site of EGFR and HER2 with low‑millimolar affinity, it serves as a validated fragment‑sized starting point (MW 235) for iterative medicinal chemistry. The propanoic acid handle permits systematic introduction of substituents via amide coupling, enabling rapid exploration of structure–activity relationships without disrupting the core quinolinone–kinase interaction [2].

Hapten for Anti‑Quinolone Antibody Generation and Food‑Safety Immunoassays

The propanoic acid linker, structurally analogous to the side chain used in quinolone hapten design (US Patent 10,150,736 B2), allows direct conjugation to carrier proteins such as BSA or KLH via carbodiimide chemistry. The resulting immunogen can elicit antibodies that cross‑react with clinically used fluoroquinolone antibiotics, enabling development of ELISA or lateral‑flow devices for detecting quinolone residues in milk, meat, and environmental samples [3].

Analytical Reference Standard for HPLC Method Development and Metabolite Identification

With a commercial purity of ≥98% and a well‑characterized UV‑active chromophore (λmax ~320 nm typical for 2‑oxoquinolines), the compound is suitable as a retention‑time marker and quantitative standard in reversed‑phase HPLC methods. It can also serve as a surrogate analyte for studying the metabolic fate of more complex fluoroquinolone derivatives in microsomal incubation studies, where the 7‑fluoro group provides a distinct mass‑spectrometric signature [1].

Quote Request

Request a Quote for 3-(7-Fluoro-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.